

Selectivity Profile of FC-11: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FC-11	
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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity of **FC-11**, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK).

FC-11 is a bifunctional molecule that recruits FAK to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK. The selectivity of **FC-11** is primarily determined by its FAK-targeting component, the potent and ATP-competitive kinase inhibitor, PF-562271. This guide focuses on the kinase selectivity profile of this "warhead" to understand the on- and off-target activities of **FC-11**.

Data Presentation: Kinase Selectivity of the FC-11 Warhead (PF-562271)

The kinase-binding moiety of **FC-11**, PF-562271, has been profiled against a broad panel of kinases to determine its selectivity. The data reveals high potency for its primary target, FAK, and its closest homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).

Table 1: Inhibitory Potency of PF-562271 against Primary Kinase Targets



Kinase Target	IC50 (nM) in Cell-Free Assays	Notes
FAK (PTK2)	1.5	Primary target
Pyk2 (PTK2B)	14	~10-fold less potent than FAK[1][2][3]

PF-562271 demonstrates a high degree of selectivity for FAK and Pyk2 over other kinases. Reports indicate that it exhibits over 100-fold selectivity against a wide spectrum of other protein kinases.[1][2][3][4]

Table 2: Selectivity of PF-562271 against a Panel of Other Kinases

Kinase	% Inhibition at 1 μM	IC50 (nM)
FAK	>99%	1.5
Pyk2	>95%	14
CDK1/CyclinB	Data not available	58
CDK2/CyclinE	Data not available	30
CDK3/CyclinE	Data not available	47
Other Kinases	Generally low	>100-fold selective

Note: While some minor cross-reactivity with certain Cyclin-Dependent Kinases (CDKs) has been observed in cell-free enzymatic assays, this inhibition did not translate to significant activity in cell-based assays.[5]

Experimental Protocols

The data presented above is typically generated using established in-vitro kinase assay methodologies.

In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)







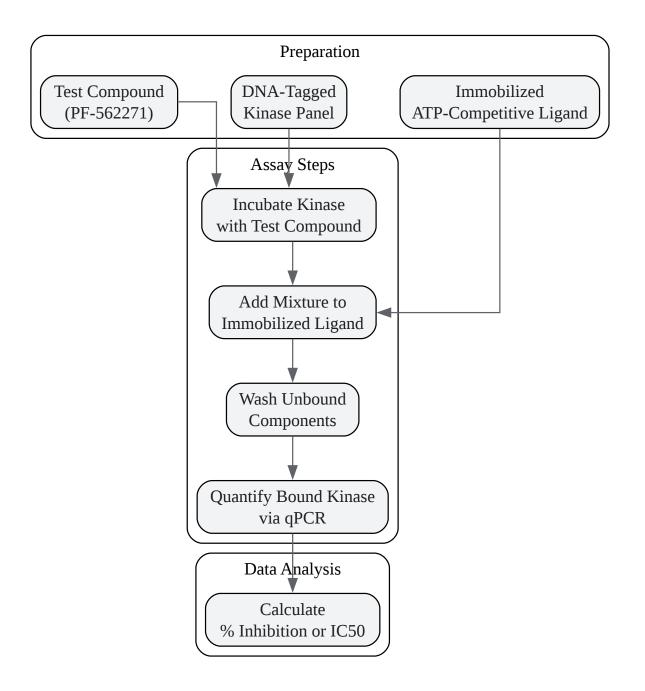
This high-throughput competition binding assay is a standard method for profiling the selectivity of kinase inhibitors.

Objective: To determine the binding affinity (Kd) or percentage of inhibition of a test compound (e.g., PF-562271) against a large panel of kinases.

Methodology:

- Immobilization: A proprietary, immobilized ligand is bound to a solid support (e.g., beads). This ligand is designed to bind to the ATP-binding site of a wide range of kinases.
- Competition: A panel of DNA-tagged kinases is incubated with the test compound (PF-562271) at a fixed concentration (e.g., 1 μM for broad screening) or at various concentrations for dose-response curves.
- Binding: The kinase/compound mixture is then added to the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.
- Quantification: After a wash step to remove unbound proteins, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- Analysis: A lower amount of kinase detected on the support indicates stronger binding of the
 test compound to the kinase. The results are often expressed as percent inhibition relative to
 a DMSO control. For potent hits, an 11-point dose-response curve is generated to calculate
 the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).





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Figure 1. Workflow for a competitive binding kinase selectivity assay.

Signaling Pathway Context

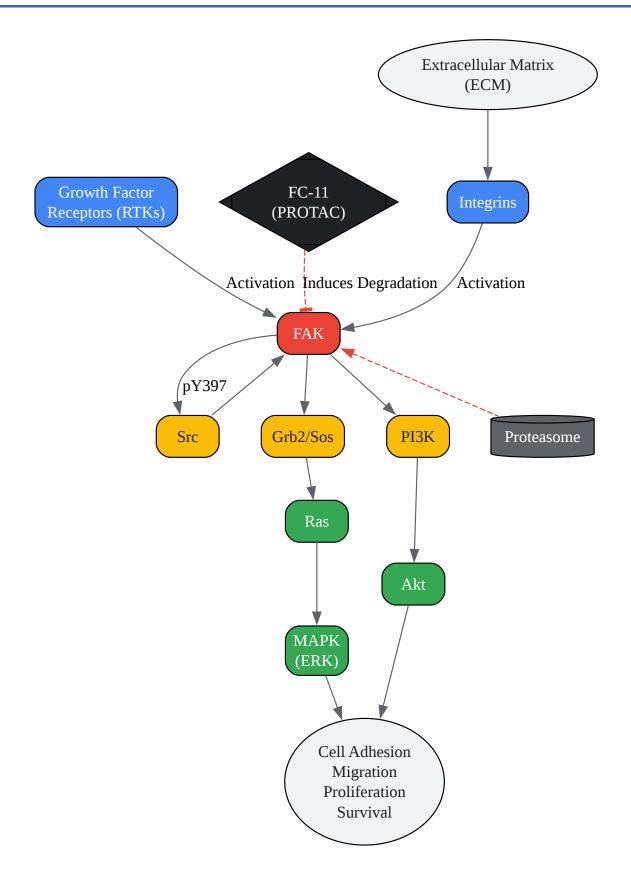






FC-11 is designed to degrade FAK, a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. It is a key component of the focal adhesion complex, integrating signals from integrins and growth factor receptors.





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- To cite this document: BenchChem. [Selectivity Profile of FC-11: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376655#selectivity-profiling-of-fc-11-against-other-kinases]

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